N,N-bis(2-chloroethyl)prop-2-yn-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
5054-37-5 |
|---|---|
Molecular Formula |
C7H11Cl2N |
Molecular Weight |
180.07 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C7H11Cl2N/c1-2-5-10(6-3-8)7-4-9/h1H,3-7H2 |
InChI Key |
VMKZAWDPUXUQAN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CCCl)CCCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N,n Bis 2 Chloroethyl Prop 2 Yn 1 Amine
Synthetic Routes to N,N-bis(2-chloroethyl)prop-2-yn-1-amine
Specific, optimized synthetic routes for this compound are not detailed in published literature. However, a potential route can be inferred from standard organic chemistry principles, which would involve the synthesis of a key precursor followed by its alkylation.
The primary precursor for this synthesis is N,N-bis(2-chloroethyl)amine , also known as nor-nitrogen mustard. The hydrochloride salt of this amine is the common starting material for further reactions. The synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride is well-documented and typically proceeds via the chlorination of diethanolamine (B148213).
A common method involves reacting diethanolamine with a chlorinating agent like thionyl chloride (SOCl₂), often in a suitable solvent such as 1,2-dichloroethane. chemicalbook.com The reaction mixture is typically heated to reflux. After the reaction is complete, the solvent can be removed under vacuum to yield bis(2-chloroethyl)amine hydrochloride as a crystalline solid in high yield. chemicalbook.com
Table 1: Representative Synthesis of Bis(2-chloroethyl)amine Hydrochloride
| Reactants | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|
The subsequent step to form the target compound would theoretically involve the N-alkylation of the synthesized bis(2-chloroethyl)amine with a propargyl halide, such as propargyl bromide or propargyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct. However, specific conditions, yields, or isolation procedures for this reaction are not available in the reviewed literature.
Without published examples of the synthesis of this compound, there is no data available on the optimization of reaction conditions or yields. Such an optimization would typically involve screening various bases, solvents, reaction temperatures, and stoichiometries to maximize the yield of the desired product while minimizing the formation of impurities.
Functionalization Strategies via the Propargyl Moiety
The propargyl group, containing a terminal alkyne, is a highly versatile functional handle for chemical modification, most notably through cycloaddition reactions.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent reaction involving terminal alkynes. capes.gov.brnih.gov This reaction joins an alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The reaction is known for its high efficiency, mild reaction conditions (often performed in aqueous media), and high yields. nih.govnih.gov
The general mechanism involves the in-situ formation of a copper(I)-acetylide intermediate, which then reacts with an azide. nih.gov A copper(I) source, often generated from CuSO₄ with a reducing agent like sodium ascorbate, is used as the catalyst. nih.gov
While this reaction is broadly applicable, no studies have been found that specifically apply CuAAC to this compound. Theoretically, this compound could be conjugated to any azide-bearing molecule (e.g., peptides, fluorescent dyes, polymers, or other small molecules) using standard CuAAC protocols. nih.govrsc.org
Table 2: General Conditions for a Typical CuAAC Reaction
| Component | Role | Example |
|---|---|---|
| Alkyne | Substrate | Terminal Alkyne (e.g., Propargyl group) |
| Azide | Substrate | Organic Azide |
| Copper(I) Source | Catalyst | CuSO₄ / Sodium Ascorbate |
| Ligand (Optional) | Stabilizer/Accelerator | THPTA, TBTA |
Beyond CuAAC, propargylamines can undergo various other transformations. These include:
Mannich-type reactions: Known as the A³ coupling (aldehyde-alkyne-amine), this can be used to synthesize more complex propargylamines. kcl.ac.uknih.gov
Cycloisomerization reactions: Metal catalysts (e.g., gold, iridium) can promote the cyclization of propargylamines to form various heterocyclic structures like pyrroles. kcl.ac.uk
Sonogashira coupling: A cross-coupling reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.
However, no literature exists describing the use of these or other alternative derivatization strategies on this compound.
Design and Synthesis of Novel Analogues and Conjugates
The design of novel analogues of this compound would logically leverage the reactivity of its two key functional groups. The bis(2-chloroethyl)amine moiety is a known DNA alkylating agent, while the propargyl group allows for conjugation via click chemistry.
Hypothetically, researchers could design and synthesize conjugates where this molecule is attached to a targeting moiety (such as a peptide or antibody fragment that recognizes a specific biological target) via the triazole linkage formed from a CuAAC reaction. This would create a bifunctional molecule designed to deliver the alkylating agent to a specific site.
Despite the clear rationale for such designs, there are no published reports on the actual synthesis of such analogues or conjugates based on this compound. All discussion remains speculative in the absence of experimental data.
Nitrogen Mustard Derivatives with Modified Side Chains
The core structure of this compound can be altered by modifying the side chains attached to the nitrogen atom. While direct modification of the propargyl group is a key derivatization strategy, the fundamental bis(2-chloroethyl)amine unit can also be the focus of synthetic transformations. For instance, the synthesis of various nitrogen mustards often starts from bis(2-chloroethyl)amine hydrochloride, which can be reacted with different electrophiles to introduce diverse side chains. acgpubs.orggoogle.comchemicalbook.com A general approach to synthesize this compound itself involves the reaction of bis(2-chloroethyl)amine with propargyl bromide.
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Bis(2-chloroethyl)amine | Propargyl Bromide | This compound |
Furthermore, derivatives can be synthesized where the nitrogen mustard pharmacophore is linked to various molecular scaffolds. This can involve the synthesis of precursor molecules containing the bis(2-chloroethyl)amino group which are then further elaborated. For example, the synthesis of piperazine (B1678402) derivatives utilizes bis(2-chloroethyl)amine hydrochloride as a key starting material. acgpubs.org
Integration with Biologically Relevant Scaffolds (e.g., peptides, chalcones, heterocycles)
The propargyl group of this compound serves as a versatile handle for its incorporation into biologically significant molecules such as peptides, chalcones, and various heterocyclic systems, primarily through click chemistry.
Peptides: The conjugation of nitrogen mustards to peptide nucleic acids (PNAs) has been shown to be an effective strategy for enhancing their interaction with DNA. nih.gov The propargyl group of this compound is ideally suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-modified peptides to form stable triazole linkages. This approach allows for the precise placement of the cytotoxic nitrogen mustard moiety onto a peptide backbone, potentially targeting it to specific cellular locations or protein interactions.
Chalcones: Chalcones, a class of compounds known for their wide range of biological activities, have been conjugated with nitrogen mustards to create hybrid molecules with enhanced properties. nih.govresearchgate.netnih.govmdpi.com A common synthetic strategy involves the aldol (B89426) condensation of an acetophenone (B1666503) derivative carrying the nitrogen mustard moiety with various aromatic aldehydes. nih.gov While direct examples of chalcones derived from this compound are not prevalent in the literature, the presence of the propargyl group offers a clear avenue for their synthesis via click chemistry with azide-functionalized chalcones.
Heterocycles: The synthesis of various heterocyclic compounds can be achieved starting from precursors containing the bis(2-chloroethyl)amine group. For example, piperazine derivatives have been synthesized by reacting an aniline (B41778) intermediate with bis(2-chloroethyl)amine hydrochloride. acgpubs.org The propargyl group on this compound provides a reactive handle for the construction of more complex heterocyclic systems through cycloaddition reactions.
Multi-functionalized Chemical Probes
The trifunctional nature of this compound makes it an excellent scaffold for the development of multi-functionalized chemical probes. burleylabs.co.uk The bis(2-chloroethyl)amino group can act as a covalent warhead for targeting specific biomolecules, while the propargyl group allows for the attachment of reporter molecules, such as fluorophores or affinity tags, via click chemistry. This "clickable" functionality is a cornerstone of modern chemical biology, enabling the synthesis of probes for activity-based protein profiling and other bioorthogonal applications.
Advanced Chemical Modifications
Beyond simple derivatization, the chemical properties of this compound allow for more advanced modifications that can fine-tune its reactivity and introduce new functionalities.
N-Oxidation Chemistry of Nitrogen Mustards
The tertiary amine in this compound can be oxidized to form the corresponding N-oxide. dtic.milwikipedia.orglibretexts.org This transformation significantly alters the electronic and steric properties of the nitrogen atom, which can impact its biological activity and metabolic stability. The oxidation of tertiary amines is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. dtic.milwikipedia.org For nitrogen mustards, the reaction with peracetic acid has been shown to yield the corresponding N-oxides. dtic.mil However, the use of hydrogen peroxide with some nitrogen mustards can lead to the formation of cyclized bisquaternary salts rather than the expected N-oxide. dtic.mil The resulting N-oxides are often more polar and water-soluble than the parent amine. wikipedia.org
| Amine | Oxidizing Agent | Product |
|---|---|---|
| Tertiary Amine | Hydrogen Peroxide | Amine N-oxide |
| Tertiary Amine | Peroxy Acid | Amine N-oxide |
| Nitrogen Mustards | Peracetic Acid | Nitrogen Mustard N-oxide |
Stereochemical Considerations in Analog Synthesis
Introducing chirality into analogs of this compound can have profound effects on their biological activity. While the parent molecule is achiral, stereocenters can be introduced through various synthetic strategies. For example, in the synthesis of related phosphoramidate (B1195095) derivatives of bis(2-chloroethyl)amine, the use of chiral amino acid esters leads to the formation of diastereomeric products. researchgate.net
The synthesis of chiral propargylamines is a well-established field, with numerous stereoselective methods available. These methods often involve the addition of metalated alkynes to chiral imines or the use of chiral catalysts in three-component coupling reactions. The development of stereochemically pure analogs of this compound would allow for a more detailed investigation of its structure-activity relationships and potentially lead to the discovery of more potent and selective compounds.
Electrophilic Activation and Aziridinium (B1262131) Ion Formation
The biological activity of this compound is contingent upon its conversion into a highly reactive electrophilic species. This activation process involves an intramolecular cyclization to form a strained, three-membered aziridinium ion. This intermediate is a potent electrophile, readily reacting with nucleophilic sites on biomolecules, most notably DNA.
Intramolecular Cyclization Kinetics and pH Dependence
The formation of the aziridinium ion from this compound is a first-order intramolecular nucleophilic substitution (SN1) reaction. The nitrogen atom, with its lone pair of electrons, attacks the γ-carbon of one of the chloroethyl side chains, displacing a chloride ion. This cyclization is a rate-determining step for the subsequent alkylation reactions.
The rate of this intramolecular cyclization is significantly influenced by the pH of the surrounding medium. At neutral or alkaline pH, the nitrogen atom is unprotonated and thus more nucleophilic, facilitating the attack on the chloroethyl group and accelerating the formation of the aziridinium ion. researchgate.net Conversely, under acidic conditions, the nitrogen atom is protonated, reducing its nucleophilicity and thereby slowing down the cyclization rate. nih.gov This pH-dependent reactivity is a critical factor in the biological context of the compound.
Table 1: General pH Dependence of Nitrogen Mustard Activation
| pH Condition | Nitrogen Atom State | Nucleophilicity | Rate of Aziridinium Ion Formation |
| Acidic | Protonated (R₃N⁺H) | Low | Slow |
| Neutral/Alkaline | Unprotonated (R₃N) | High | Fast |
Spectroscopic and Computational Characterization of Intermediates
The aziridinium ion intermediate, due to its high reactivity and transient nature, is challenging to isolate and characterize directly. Its existence is primarily inferred from kinetic studies and the nature of the final alkylation products. However, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry can be employed to detect and characterize related species and reaction products. For instance, ¹H NMR spectroscopy can be used to monitor the disappearance of the signals corresponding to the chloroethyl protons and the appearance of new signals corresponding to the cyclized and subsequent reaction products. chemicalbook.com
Computational studies, employing methods like density functional theory (DFT), can provide valuable insights into the structure and stability of the aziridinium ion of this compound. Such calculations can model the transition state of the cyclization reaction and predict the geometry and electronic properties of the resulting intermediate. While specific computational data for this compound were not found, such studies on related nitrogen mustards have been instrumental in understanding their reaction mechanisms.
DNA Alkylation and Cross-linking Modalities
The primary molecular target for the activated form of this compound is DNA. The electrophilic aziridinium ion readily attacks the nucleophilic centers within the DNA molecule, leading to the formation of covalent adducts.
Preferential Guanine (B1146940) N7 Alkylation
The most frequent site of alkylation by nitrogen mustards is the N7 position of guanine residues in DNA. nih.govnih.govnih.gov This preference is attributed to the high nucleophilicity of the N7 atom of guanine. The reaction involves the opening of the strained aziridinium ring by the guanine N7, forming a stable covalent bond. Following the initial monoalkylation of a guanine residue, the second chloroethyl arm of this compound can undergo a similar cyclization to form another aziridinium ion, which can then react with a second nucleophile.
Intra- and Interstrand DNA Cross-link Formation
The bifunctional nature of this compound allows for the formation of DNA cross-links. After the initial monoalkylation of a guanine N7, the second reactive arm can alkylate another base. This can result in two main types of cross-links:
Intrastrand cross-links: The second alkylation occurs on another base within the same DNA strand.
Interstrand cross-links (ICLs): The second alkylation targets a base on the complementary DNA strand, covalently linking the two strands of the double helix. nih.gov
Interstrand cross-links are considered to be the most cytotoxic lesions induced by bifunctional alkylating agents as they pose a significant block to DNA replication and transcription. nih.gov Nitrogen mustards typically form a minority of their total DNA adducts as interstrand cross-links, with mono-adducts and intrastrand cross-links being more common. nih.gov These ICLs are often formed between two guanine residues. nih.gov
Table 2: Types of DNA Lesions Formed by Nitrogen Mustards
| Type of Lesion | Description | Frequency |
| Mono-adducts | Alkylation of a single DNA base. | Most frequent |
| Intrastrand cross-links | Cross-linking of two bases on the same DNA strand. | Frequent |
| Interstrand cross-links | Cross-linking of two bases on opposite DNA strands. | Less frequent (but highly cytotoxic) |
Conformational Changes Induced in DNA Helices
The formation of bulky adducts and cross-links by this compound introduces significant distortions in the regular B-form of the DNA double helix. These conformational changes can include:
Bending and unwinding of the helix: The covalent linkage of bases can cause a bend in the DNA axis and a local unwinding of the helical structure. Nitrogen mustard-induced interstrand cross-links are reported to cause a limited bend of approximately 10 degrees and an unwinding of about 6 degrees. nih.gov
Disruption of base pairing: The alkylation can interfere with the hydrogen bonding between complementary base pairs, leading to localized denaturation of the DNA.
These structural perturbations are recognized by the cellular DNA repair machinery and can trigger signaling pathways leading to cell cycle arrest and apoptosis. The specific nature and extent of the conformational changes are dependent on the type of adduct formed and the local DNA sequence.
Molecular Interactions Beyond DNA
A thorough review of scientific literature reveals a significant gap in the specific experimental data concerning the molecular interactions of this compound with biomolecules other than DNA. The following sections outline the expected, yet unconfirmed, reactivity based on the compound's structural motifs.
There is currently a lack of published research specifically investigating the reactivity of this compound with nucleophilic biomolecules such as proteins and thiols. However, the chemical structure of the compound, featuring both a nitrogen mustard group and a terminal alkyne, suggests a potential for such reactions.
The bis(2-chloroethyl)amine moiety is a known alkylating agent, capable of forming a highly reactive aziridinium ion. This electrophilic intermediate can then react with various nucleophiles. In the context of proteins, amino acid residues with nucleophilic side chains, such as cysteine (containing a thiol group), histidine (imidazole ring), and lysine (B10760008) (primary amine), would be potential targets for alkylation.
The propargyl group (prop-2-yn-1-amine) introduces a terminal alkyne, which is a versatile functional group in bioconjugation chemistry. It can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, often referred to as "click chemistry." This suggests that this compound could potentially be used to label or crosslink proteins that have been modified to contain an azide group.
Furthermore, the thiol groups of biomolecules like glutathione (B108866), a key cellular antioxidant, are strong nucleophiles that could directly react with the electrophilic aziridinium ion formed from the nitrogen mustard part of the molecule. This interaction could lead to the depletion of cellular thiols.
It is important to reiterate that these potential reactions are inferred from the general reactivity of the compound's functional groups, and specific experimental studies on this compound are not available in the reviewed scientific literature.
No specific studies on the mechanistic interplay between this compound and cellular redox homeostasis have been found in the public domain. Cellular redox homeostasis is maintained by a delicate balance between oxidizing and reducing species, with key roles played by the glutathione and thioredoxin systems. uniba.it
Based on its chemical nature as an alkylating agent, it can be hypothesized that this compound could disrupt redox balance. Alkylating agents are known to react with and deplete cellular nucleophiles, including the reduced form of glutathione (GSH), which is the most abundant low-molecular-weight antioxidant in cells. mdpi.com The reaction of the compound's aziridinium ion with GSH would form a glutathione conjugate, leading to a decrease in the GSH/GSSG (oxidized glutathione) ratio. Such a disruption can induce oxidative stress, as the cell's capacity to neutralize reactive oxygen species (ROS) is diminished. mdpi.combldpharm.com
Elevated levels of ROS can lead to oxidative damage to proteins, lipids, and nucleic acids, impacting various cellular processes. bldpharm.com However, without direct experimental evidence, the precise impact of this compound on the intricate network of redox signaling and antioxidant enzyme systems remains speculative.
Theoretical and Computational Chemistry Studies
A comprehensive search of scientific databases indicates that specific theoretical and computational chemistry studies on this compound have not been published. The following sections describe the types of computational methods that could be applied to study this molecule.
There are no available quantum chemical calculations for this compound in the reviewed literature. Methods like Density Functional Theory (DFT) would be highly suitable for investigating the electronic structure and reactivity of this compound.
Potential applications of DFT for this molecule could include:
Reaction Mechanism Studies: Calculating the energy barriers for the formation of the aziridinium ion and its subsequent reaction with nucleophiles like water, glutathione, or amino acid side chains.
Reactivity Indices: Determining global and local reactivity descriptors to predict the most likely sites for nucleophilic or electrophilic attack.
Natural Bond Orbital (NBO) Analysis: Investigating charge distribution and orbital interactions to understand the electronic factors governing its reactivity.
Quantum Theory of Atoms in Molecules (QTAIM): Characterizing the nature of chemical bonds and non-covalent interactions within the molecule and in its complexes with other biomolecules.
Such calculations could provide valuable insights into the compound's intrinsic reactivity and guide future experimental studies.
No molecular dynamics (MD) simulation studies specifically featuring this compound interacting with biomolecules have been published. MD simulations are a powerful tool for understanding the dynamic nature of molecular interactions at the atomic level.
Were such studies to be conducted, they could explore:
Binding Pose and Affinity: Simulating the docking of the compound to a protein target to predict its preferred binding site and estimate the binding free energy.
Conformational Changes: Observing how the binding of the compound might alter the structure and dynamics of a target protein.
Solvation and Transport: Modeling the behavior of the compound in aqueous solution and its ability to permeate cell membranes.
The development of an accurate force field for this compound would be a prerequisite for performing meaningful MD simulations.
There is no published research on the predicted reaction pathways and energy landscapes for this compound. The combination of quantum chemical calculations (for reaction energetics) and molecular dynamics (for exploring conformational space) would be necessary to construct a comprehensive energy landscape.
This would involve mapping the potential energy surface for key reactions, such as the initial cyclization to form the aziridinium ion and the subsequent alkylation of a biological nucleophile. Identifying the transition states and intermediates along these pathways would provide a detailed mechanistic understanding of how this compound interacts with its biological targets.
Research Rationale and Scope for N,n Bis 2 Chloroethyl Prop 2 Yn 1 Amine
Addressing Challenges in Alkylating Agent Research
The development of this compound can be viewed as a direct response to the enduring challenges in the field of alkylating agent research. The primary obstacles have historically been the lack of tumor selectivity and the development of drug resistance.
Improving Selectivity: The propargyl group offers a potential solution to the selectivity problem. By utilizing click chemistry, the nitrogen mustard could be conjugated to a tumor-targeting vector, such as an antibody, a peptide, or a small molecule that preferentially binds to receptors overexpressed on cancer cells. nih.govresearchgate.net This strategy, often referred to as antibody-drug conjugates (ADCs) or targeted drug delivery, aims to concentrate the cytotoxic payload at the tumor site, thereby minimizing exposure to healthy tissues and reducing off-target toxicity. nih.gov The terminal alkyne serves as a "bioorthogonal handle," a chemically unique group that does not react with biological molecules until its specific azide-containing partner is introduced.
Overcoming Resistance: While not a direct solution to all resistance mechanisms, targeted delivery can play a role. By delivering a higher concentration of the alkylating agent directly to the cancer cells, it may be possible to overcome certain resistance mechanisms that are dependent on drug concentration within the cell.
The table below summarizes the key functional components of this compound and their respective roles in addressing the challenges of traditional alkylating agents.
| Functional Moiety | Chemical Class | Primary Function | Challenge Addressed |
| N,N-bis(2-chloroethyl)amino | Nitrogen Mustard | DNA Alkylation | Cytotoxicity |
| Prop-2-yn-1-amine | Terminal Alkyne | Bioorthogonal Handle for Click Chemistry | Lack of Selectivity |
Overview of Academic Research Trajectories
While specific research on this compound is not extensively documented in publicly available literature, its conceptual framework aligns with several active areas of academic research in medicinal chemistry and chemical biology. The academic trajectories for a molecule of this nature would likely follow two main paths: its use as a tool for chemical biology research and its development as a targeted therapeutic.
A Tool for Chemical Biology: The dual functionality of this compound makes it an excellent probe for studying the biological activity of nitrogen mustards. The alkyne handle allows for the attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules via click chemistry. researchgate.net This would enable researchers to visualize the subcellular localization of the nitrogen mustard, identify its protein binding partners, and better understand the downstream effects of DNA alkylation. Such studies are crucial for elucidating the precise mechanisms of action and identifying potential new targets for intervention.
Development of Targeted Therapeutics: The primary translational research trajectory would involve the synthesis of this bifunctional agent and its subsequent conjugation to various tumor-targeting moieties. nih.gov This would involve:
Synthesis and Characterization: The initial step would be the chemical synthesis of this compound and its thorough characterization.
Conjugation Studies: Researchers would then explore the efficiency of conjugating the molecule to different azide-containing targeting ligands using click chemistry. nih.govnih.gov
In Vitro Evaluation: The resulting conjugates would be tested in cancer cell lines to assess their cytotoxicity, selectivity, and mechanism of action.
In Vivo Studies: Promising candidates would advance to preclinical animal models to evaluate their anti-tumor efficacy, pharmacokinetic properties, and safety profile.
The table below outlines potential research applications for a bifunctional molecule like this compound.
| Research Area | Application | Potential Outcome |
| Chemical Biology | Cellular imaging and proteomics | Elucidation of drug distribution and molecular targets |
| Medicinal Chemistry | Targeted drug delivery | Development of more selective and potent anticancer agents |
| Drug Discovery | Combinatorial chemistry | Creation of libraries of targeted alkylating agents for screening |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of the Alkylating Moiety on Reactivity and Biological Impact
The bis(2-chloroethyl)amine (B1207034) core is a classic nitrogen mustard, a class of compounds known for their ability to form covalent bonds with nucleophilic biomolecules, most notably DNA. biointerfaceresearch.com This alkylating activity is the primary driver of its cytotoxic effects.
The biological activity of nitrogen mustards is directly correlated with their efficiency in alkylating biological macromolecules. The process is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. biointerfaceresearch.com This electrophilic intermediate is then attacked by nucleophiles, such as the N7 atom of guanine (B1146940) in DNA, leading to the formation of a covalent adduct. biointerfaceresearch.com The presence of a second chloroethyl arm allows for a subsequent alkylation event, which can result in DNA interstrand cross-links. These cross-links are particularly cytotoxic as they block DNA replication and transcription, ultimately triggering apoptosis. biointerfaceresearch.com
The rate of aziridinium ion formation is a critical determinant of alkylating efficiency and, consequently, cytotoxicity. This rate is influenced by the electron-donating or withdrawing nature of the substituent on the nitrogen atom. In the case of N,N-bis(2-chloroethyl)prop-2-yn-1-amine, the propargyl group's electronic properties play a crucial role in modulating this reactivity.
Table 1: Illustrative Correlation of Alkylation Efficiency and Cytotoxicity in a Hypothetical Series of N-Substituted Nitrogen Mustards
| N-Substituent | Relative Rate of Aziridinium Ion Formation | Illustrative IC₅₀ (µM) |
| Methyl | High | 1.5 |
| Propargyl | Moderate | 5.0 |
| Phenyl | Low | 15.0 |
Note: The data in this table is illustrative and intended to demonstrate the general principle of how N-substituents modulate the activity of nitrogen mustards. Actual values for this compound are not available.
The formation of the aziridinium ion is subject to both steric and electronic effects imposed by the N-substituent.
Electronic Effects: The nitrogen atom's lone pair of electrons initiates the intramolecular cyclization. The availability of these electrons is modulated by the N-substituent. The sp-hybridized carbons of the propargyl group in this compound exert a modest inductive electron-withdrawing effect, which can decrease the nucleophilicity of the nitrogen atom. This, in turn, is expected to reduce the rate of aziridinium ion formation compared to mustards with electron-donating alkyl groups.
Steric Effects: The steric bulk of the N-substituent can also influence the rate of cyclization. A very bulky substituent could sterically hinder the approach of the chloroethyl sidearm to the nitrogen, slowing down the formation of the aziridinium ion. The propargyl group is relatively small and linear, suggesting that steric hindrance is not a major factor in modulating the reactivity of this compound.
Role of the Propargyl Group in Modulating Activity
The propargyl group is not merely a passive modulator of the nitrogen mustard's reactivity; it introduces unique chemical properties that can be exploited for further molecular design and therapeutic applications.
The terminal alkyne of the propargyl group is a highly versatile chemical handle for post-synthetic modification. This opens up a vast landscape for structure-activity relationship (SAR) exploration. The most common and powerful reaction involving a terminal alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific conjugation of the nitrogen mustard to a wide variety of molecules, including:
Targeting moieties: Peptides, antibodies, or small molecules that can direct the cytotoxic agent to specific cancer cells, potentially reducing off-target toxicity.
Solubilizing groups: Moieties like polyethylene (B3416737) glycol (PEG) can be attached to improve the compound's pharmacokinetic properties.
Fluorescent probes: For imaging and tracking the distribution of the compound within cells and tissues.
This "clickability" allows for the creation of a diverse library of analogues and conjugates from a single precursor, facilitating detailed SAR studies.
Structure-Activity Relationships of Derived Analogues and Conjugates
The development of analogues and conjugates based on the this compound scaffold would allow for a systematic investigation of how different appended moieties affect biological activity. For instance, conjugating the molecule to a tumor-targeting peptide would be expected to increase its potency against cancer cells expressing the corresponding receptor.
Table 2: Hypothetical SAR of this compound Conjugates
| Conjugated Moiety | Expected Change in Activity | Rationale |
| Biotin (B1667282) | Increased activity in biotin-receptor-positive cells | Targeted delivery |
| Cell-penetrating peptide | Increased intracellular concentration | Enhanced uptake |
| Fluorescein (B123965) | No significant change in cytotoxicity | Imaging functionality |
| Polyethylene glycol (PEG) | Decreased in vitro cytotoxicity, potentially improved in vivo efficacy | Improved pharmacokinetics |
Note: This table presents hypothetical SAR trends for illustrative purposes, as experimental data for conjugates of this compound are not publicly available.
Impact of Aromatic and Heterocyclic Scaffolds
The introduction of aromatic and heterocyclic scaffolds to the N,N-bis(2-chloroethyl)amine core via its propargyl group can significantly modulate the compound's biological activity. The CuAAC reaction, for instance, allows for the fusion of the nitrogen mustard with various azido-functionalized molecules to form stable 1,2,3-triazole rings. nih.gov Triazoles, being five-membered heterocyclic rings, can alter the steric and electronic properties of the parent compound, influencing its interaction with biological targets.
A study on the synthesis and biological evaluation of "click-generated" nitrogen mustards demonstrated that this strategy can produce a family of new compounds with significant structural variability. nih.gov In this research, this compound was reacted with different organic azides to create a library of triazole-containing nitrogen mustards. The cytotoxicity of these new compounds was then tested against several cancer cell lines. nih.gov
One of the synthesized compounds, 1-benzyl-4-(N,N-di-2-chloroethylaminomethyl)-1H- nih.govnih.govnih.govtriazole , showed notable cytotoxic effects, highlighting the potential of this synthetic approach. nih.gov The data from this study underscores how different aromatic substituents on the triazole ring can impact cytotoxicity.
Table 1: Cytotoxicity of Click-Generated Nitrogen Mustard Analogs
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-benzyl-4-(N,N-di-2-chloroethylaminomethyl)-1H- nih.govnih.govnih.govtriazole | A431 | 10 |
| 1-benzyl-4-(N,N-di-2-chloroethylaminomethyl)-1H- nih.govnih.govnih.govtriazole | JURKAT | 25 |
| 1-benzyl-4-(N,N-di-2-chloroethylaminomethyl)-1H- nih.govnih.govnih.govtriazole | K562 | 25 |
| 1-benzyl-4-(N,N-di-2-chloroethylaminomethyl)-1H- nih.govnih.govnih.govtriazole | U266 | 50 |
Data sourced from a study on click-generated nitrogen mustards. nih.gov
Assessment of Linker Length and Rigidity in Conjugates
The prop-2-yn-1-amine component of the title compound acts as a short and relatively rigid linker. In the design of drug conjugates, the length, flexibility, and chemical nature of the linker connecting the cytotoxic warhead to a targeting moiety are critical determinants of efficacy. nih.govnih.gov
When considering conjugates derived from this compound, the propargyl group would be the initial part of a larger linker system. Research on steroid-nitrogen mustard conjugates has shed light on the importance of the spacer between the two functional parts. In one study, the highest anticancer activity was observed with a four-carbon spacer between the steroid and the mustard moiety. nih.gov This suggests that an optimal distance is required to allow each part of the conjugate to interact effectively with its respective target—the steroid with its receptor and the mustard with DNA. nih.govresearchgate.net
Similarly, the rigidity of the linker is a key factor. A comparison of steroid-nitrogen mustard conjugates connected by either a labile ester linkage or a more rigid amide linkage found that the ester-linked compounds demonstrated good antineoplastic potential, while the amide-linked versions lost activity. nih.gov This suggests that a cleavable or flexible linker might be necessary for the in vivo release of the active components, allowing them to exert their effects concurrently. nih.govresearchgate.net In contrast, a rigid linkage may hinder the ability of the mustard to reach its DNA target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR studies on this compound are available, analyses of other nitrogen mustard derivatives provide valuable insights that can guide the design of new analogs. nih.govnih.gov
A QSAR study on dipeptide-alkylated nitrogen mustard compounds identified the "minimum electrophilic reactivity index for a C atom" as a crucial descriptor influencing the drug's activity. nih.gov This highlights the importance of the electronic properties of the molecule in the alkylation reaction. The study also used Comparative Molecular Similarity Indices Analysis (CoMSIA) to create 3D models, which indicated that electrostatic fields are a key factor. nih.govnih.gov Based on these models, new compounds with potentially higher anti-tumor activity were designed. nih.govnih.gov
Another QSAR analysis of halogen- and amidino-substituted benzazoles revealed that their antiproliferative activity depended on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. researchgate.net For a series of aromatic nitrogen mustards, a SAR study found that partition coefficients (Log P values), which measure lipophilicity, were a significant factor in determining the rate of alkylation. researchgate.net
These findings collectively suggest that for derivatives of this compound, key considerations for enhancing biological activity would include optimizing electronic properties to facilitate the alkylation reaction and adjusting lipophilicity to ensure favorable transport and distribution characteristics. nih.govresearchgate.net
Table 2: Key Descriptors from QSAR Studies of Nitrogen Mustard Analogs
| QSAR Study Subject | Key Descriptor(s) | Implication for Molecular Design | Reference |
|---|---|---|---|
| Dipeptide-alkylated nitrogen mustards | Minimum electrophilic reactivity index, Electrostatic fields | Modify substituents to enhance electrophilicity at the reaction site. | nih.gov |
| Halogen- and amidino-substituted benzazoles | Atomic mass distribution, Polarizability, van der Waals volumes | Optimize the size, shape, and electronic distribution of the scaffold. | researchgate.net |
Rational Design Principles for Enhanced Biological Selectivity
A major challenge with nitrogen mustard-based chemotherapy is the lack of selectivity, which leads to damage in healthy tissues. nih.govresearchgate.net The development of derivatives of this compound can be guided by rational design principles aimed at improving its selectivity for cancer cells.
Exploiting Cellular Microenvironment Differences
Solid tumors often have a unique microenvironment characterized by hypoxia (low oxygen), lower extracellular pH, and elevated levels of certain enzymes and reactive oxygen species (ROS). nih.govnih.govbiointerfaceresearch.com These features can be exploited to design prodrugs that are selectively activated within the tumor.
Hypoxia-Activated Prodrugs (HAPs): The propargyl group of this compound can be used to attach a hypoxia-sensitive trigger, such as a nitroaromatic group. In the low-oxygen environment of a tumor, enzymes called nitroreductases can reduce the nitro group, leading to the cleavage of the trigger and release of the active nitrogen mustard. nih.govnih.gov Several such systems have been developed where an azo-bond links a nitrogen mustard to a carrier, which is cleaved under hypoxic conditions to release the cytotoxic agent. nih.gov This strategy has been used to create theranostic prodrugs that combine therapy and diagnosis by simultaneously releasing a drug and a fluorescent dye. nih.gov
pH-Sensitive Delivery Systems: The acidic microenvironment of tumors can be used to trigger drug release from pH-sensitive liposomes. nih.gov A weakly acidic nitrogen mustard prodrug encapsulated in such liposomes can be designed to be released preferentially in the acidic vicinity of tumor cells, followed by internalization and subsequent activation by intracellular enzymes. nih.gov
ROS-Activated Prodrugs: Many cancer cells have higher levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), compared to normal cells. nih.govuwm.edu This difference can be harnessed by using a ROS-sensitive trigger, like a phenylboronic acid group, to mask the nitrogen mustard's activity. nih.gov In the presence of high H₂O₂ levels in the tumor, the boronic acid is oxidized, which in turn activates the nitrogen mustard to cross-link DNA. uwm.edu This approach has led to the development of prodrugs that are significantly more cytotoxic to cancer cells than traditional agents like chlorambucil (B1668637) and show reduced toxicity in vivo. nih.gov
Strategies for Targeted Alkylation
Another major strategy for enhancing selectivity is to conjugate the nitrogen mustard to a molecule that specifically targets cancer cells. The propargyl group of this compound is ideally suited for this purpose through "click" chemistry. nih.gov
Antibody-Drug Conjugates (ADCs): By attaching the nitrogen mustard to a monoclonal antibody that recognizes a tumor-specific antigen, the cytotoxic agent can be delivered directly to the cancer cells, minimizing exposure to healthy tissues. nih.govmdpi.com In antibody-directed enzyme prodrug therapy (ADEPT), an antibody-enzyme conjugate is first administered to localize at the tumor. This is followed by a nitrogen mustard prodrug that is specifically activated by the enzyme at the tumor site. nih.govresearchgate.net
Peptide-Drug Conjugates: Small peptides that bind to receptors overexpressed on cancer cells can be used as carriers for nitrogen mustards. nih.gov This strategy relies on the enzymatic cleavage of the peptide carrier within the cell to release the active drug. The activity of these conjugates is highly dependent on the amino acid composition and sequence. nih.gov
Steroid-Drug Conjugates: For hormone-dependent cancers, such as certain types of breast and prostate cancer, steroids can be used to target cells expressing steroid receptors. nih.govmdpi.com Conjugating a nitrogen mustard to a steroid like estradiol (B170435) can improve the uptake of the drug by receptor-positive cancer cells. nih.gov The nature of the linkage between the steroid and the mustard is crucial for the activity of these conjugates. nih.govresearchgate.net
Pre Clinical Biological Evaluation and Cellular Mechanistic Responses
In Vitro Cytotoxicity and Growth Inhibition Studies
Assessment across Diverse Cell Line Panels (e.g., cancer cell lines)
There is no specific information available in the public research domain regarding the assessment of N,N-bis(2-chloroethyl)prop-2-yn-1-amine across diverse cancer cell line panels.
Dose-Response Characterization and Potency Determination
Specific dose-response characterization and potency determination (such as IC50 values) for this compound have not been reported in publicly accessible scientific literature.
Investigations into Cellular Damage and Stress Responses
Induction of DNA Damage and DNA Repair Pathway Activation
While the bis(2-chloroethyl)amine (B1207034) moiety suggests that this compound likely functions as a DNA alkylating agent, forming monoadducts and cross-links, specific studies detailing the induction of DNA damage and the activation of DNA repair pathways in response to this particular compound are not available. Bifunctional alkylating agents in this class are generally known to react with nucleophilic sites in DNA, with the N7 position of guanine (B1146940) being a primary target. The formation of DNA interstrand cross-links is a significant cytotoxic lesion that can block DNA replication and transcription, ultimately leading to cell death. The repair of such DNA damage often involves the O6-methylguanine-DNA methyltransferase (MGMT) protein.
Cell Cycle Perturbation and Arrest Mechanisms
There is no specific information available regarding the effects of this compound on cell cycle perturbation and arrest mechanisms.
Apoptosis and Programmed Cell Death Induction
Specific studies on the induction of apoptosis and programmed cell death by this compound are not present in the available scientific literature. Generally, significant DNA damage caused by alkylating agents can trigger apoptotic pathways.
Modulation of Specific Molecular Targets
There is no available data on the modulation of specific molecular targets by this compound.
No studies were found that investigated the effect of this compound on microtubule polymerization.
There is no evidence in the current scientific literature to suggest that this compound acts as a kinase inhibitor, including for Focal Adhesion Kinase (FAK). Research on other nitrogen mustards has not highlighted kinase inhibition as a primary mechanism of action.
No other specific enzyme or protein interactions for this compound have been reported in the scientific literature. The classical mechanism for nitrogen mustards involves the alkylation of nucleic acids, particularly the N7 position of guanine in DNA. researchgate.netnih.gov This process is initiated by the intramolecular formation of a highly reactive aziridinium (B1262131) ion. nih.gov It is plausible that this compound follows this general mechanism, but specific experimental data is lacking.
Cellular Uptake and Intracellular Localization Studies
No specific studies on the cellular uptake or intracellular localization of this compound have been published.
The mechanisms by which this compound enters and accumulates in cells are unknown. Generally, the cellular uptake of small molecules can occur through various mechanisms, including passive diffusion across the cell membrane, which is often influenced by the molecule's lipophilicity, and carrier-mediated transport. nih.gov Without experimental data, the specific pathway for this compound cannot be determined.
There is no information available regarding the subcellular distribution and compartmentalization of this compound. The presence of the propargyl group could potentially influence its distribution within the cell, but this has not been experimentally verified.
Studies on Mechanisms of Resistance
The efficacy of alkylating agents, a class to which this compound belongs, can be significantly diminished by the development of cellular resistance. This resistance is a multifaceted phenomenon, often involving the intricate interplay of several molecular pathways. The core functional group of this compound, the N,N-bis(2-chloroethyl)amine, is characteristic of nitrogen mustards. nih.gov This group reacts with DNA, primarily at the N7 position of guanine, to form DNA adducts and cytotoxic interstrand cross-links (ICLs). nih.gov While these ICLs are potent inducers of cell death, cancer cells can acquire resistance by enhancing their ability to either prevent the drug from reaching its target or repair the damage inflicted upon the DNA. The primary mechanisms of resistance involve the enhancement of cellular detoxification systems and the overexpression of DNA repair machinery.
Upregulation of Detoxification Pathways
Cellular detoxification represents the first line of defense against xenobiotics, including chemotherapeutic agents. Resistance to alkylating agents can arise from the upregulation of pathways that actively neutralize the compound or expel it from the cell before it can cause significant DNA damage.
One of the principal detoxification mechanisms involves the glutathione (B108866) (GSH) conjugation system. Glutathione, a tripeptide, can directly inactivate electrophilic compounds like the breakdown products of nitrogen mustards. nih.gov This reaction is often catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). Elevated levels of intracellular GSH and overexpression of specific GST isozymes have been correlated with resistance to similar compounds, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), in human malignant astrocytoma cell lines. nih.gov The conjugation of the drug to GSH renders it more water-soluble and less reactive, facilitating its subsequent removal from the cell.
Another major pathway contributing to resistance is the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.gov These membrane proteins function as efflux pumps, actively transporting a wide variety of substrates, including anticancer drugs, out of the cell at the expense of ATP hydrolysis. nih.gov This efflux mechanism reduces the intracellular concentration of the drug, thereby limiting its ability to reach the nuclear DNA and exert its cytotoxic effect. Several members of the ABC transporter superfamily have been implicated in multidrug resistance, representing a significant challenge in cancer chemotherapy. nih.gov
Table 1: Key Proteins in Detoxification Pathways Conferring Resistance to Alkylating Agents
| Protein Family | Specific Protein (Example) | Function in Resistance |
| Glutathione S-transferases (GSTs) | GSTP1, GSTA1, GSTM1 | Catalyzes the conjugation of glutathione (GSH) to the alkylating agent, leading to its detoxification. nih.gov |
| ATP-binding cassette (ABC) Transporters | P-glycoprotein (P-gp/MDR1), MRP1, BCRP | Act as efflux pumps to actively transport the drug out of the cell, reducing its intracellular concentration. nih.gov |
DNA Repair Overexpression
Since the primary cytotoxic mechanism of this compound involves the formation of DNA lesions, particularly interstrand cross-links, the cell's intrinsic ability to repair this damage is a critical determinant of its survival. nih.gov Overexpression of components within various DNA repair pathways can therefore confer significant resistance.
The repair of DNA adducts generated by nitrogen mustards is complex and can involve several pathways. The Base Excision Repair (BER) pathway is one such mechanism. DNA glycosylases, key enzymes in BER, can recognize and excise damaged bases. nih.gov For instance, certain DNA glycosylases have been shown to contribute to cellular resistance to chloroethylnitrosoureas by acting on specific nitrosourea-induced DNA modifications. nih.gov In bacteria, a DNA glycosylase-initiated BER pathway has been identified as an alternative mechanism for repairing ICLs induced by nitrogen mustard, suggesting a potential mechanism for drug resistance in cancer cells. nih.gov
Nucleotide Excision Repair (NER) is another crucial pathway involved in removing bulky DNA adducts and cross-links. The NER machinery recognizes helix-distorting lesions, excises a short oligonucleotide containing the damage, and synthesizes a new, correct strand. Studies have shown a significant correlation between sensitivity to BCNU and sensitivity to UV radiation, the latter of which is primarily repaired by NER. nih.gov This suggests that NER is an important modifying factor of resistance to chloroethylating agents. nih.gov Proteins such as the excision repair cross-complementing group 2 (ERCC2) protein have been implicated in this process. nih.gov The overexpression of NER components can lead to more efficient removal of drug-induced DNA adducts, thus promoting cell survival and resistance.
Table 2: Key DNA Repair Pathways and Proteins in Resistance to Alkylating Agents
| DNA Repair Pathway | Key Protein (Example) | Function in Resistance |
| Base Excision Repair (BER) | DNA Glycosylases (e.g., AlkZ, YcaQ in bacteria) | Recognizes and removes specific alkylated DNA bases, initiating the repair process. nih.govnih.gov |
| Nucleotide Excision Repair (NER) | ERCC2 (XPD) | Plays a role in the recognition and removal of bulky, helix-distorting DNA adducts and cross-links. nih.gov |
| Direct Reversal of Damage | O6-alkylguanine-DNA-alkyltransferase (MGMT) | Directly removes alkyl groups from the O6 position of guanine, preventing the formation of cytotoxic cross-links from certain agents like nitrosoureas. nih.govnih.gov |
Advanced Research Applications and Methodological Approaches
Development as Chemical Probes for Biological Systems
The ability of N,N-bis(2-chloroethyl)prop-2-yn-1-amine to form covalent bonds with biological macromolecules, coupled with the presence of a terminal alkyne, makes it a powerful tool for probing biological systems. The alkyne group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of reporter molecules such as fluorophores or biotin (B1667282) for visualization and isolation of targets.
The bis(2-chloroethyl)amine (B1207034) moiety is a classic nitrogen mustard alkylating agent known to form covalent cross-links with DNA. This reactivity can be harnessed to study DNA-protein interactions. When cells or isolated nuclei are treated with nitrogen mustards, these compounds can cross-link proteins to DNA at the site of interaction. nih.gov The resulting DNA-protein cross-links can be stabilized and subsequently isolated.
The general mechanism involves the alkylation of a guanine (B1146940) base in DNA, followed by the reaction of the second chloroethyl arm with a nearby nucleophilic amino acid residue on a protein. The propargyl group on this compound allows for the subsequent attachment of an affinity tag, facilitating the enrichment and identification of the cross-linked proteins by mass spectrometry. This methodology can provide a snapshot of the proteins in close proximity to specific DNA sequences at a given time. Studies with related nitrogen mustards have shown that primarily large nonhistone proteins are cross-linked to DNA. nih.gov
Table 1: Proteins Potentially Cross-linked to DNA by Nitrogen Mustards
| Protein Type | Interaction with DNA | Potential for Cross-linking |
|---|---|---|
| Histones | Core components of chromatin | Low |
The DNA damaging properties of this compound make it a useful tool for studying the cellular response to genotoxic stress, including DNA damage and repair pathways. The compound induces DNA lesions, primarily at guanine bases, which can be detected and quantified. nih.gov The alkyne handle allows for the tagging of these DNA adducts with fluorescent probes, enabling their visualization and tracking within the cell.
This approach can be used to monitor the spatial and temporal dynamics of DNA repair. For instance, researchers can visualize the recruitment of DNA repair proteins to the sites of damage by co-localization studies using immunofluorescence. Furthermore, by using pulse-chase experiments, the rate of removal of these adducts can be measured, providing insights into the efficiency of specific DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER). The types of DNA lesions induced by related compounds include monoadducts and interstrand cross-links, which can terminate transcription. nih.gov
Strategies for Targeted Delivery and Activation
A significant challenge in chemotherapy is the selective delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues. The reactive nature of this compound necessitates strategies for its targeted delivery and controlled activation.
Prodrug strategies aim to mask the cytotoxic activity of a drug until it reaches the target tissue, where it is converted into its active form. For nitrogen mustards, this often involves modifying the amine group to reduce its nucleophilicity and alkylating potential. nih.gov
One common approach is the development of prodrugs that are activated by specific enzymes or the unique microenvironment of tumors, such as hypoxia. nih.govnih.gov For example, a nitroaromatic group can be attached to the nitrogen mustard, rendering it inactive. Under the hypoxic conditions often found in solid tumors, cellular reductases can reduce the nitro group, triggering a cascade that releases the active alkylating agent. nih.govnih.gov This ensures that the cytotoxic effects are localized to the tumor, reducing systemic toxicity.
Table 2: Example of a Hypoxia-Activated Prodrug System
| Prodrug Component | Function | Activation Step |
|---|---|---|
| Nitroaromatic Group | Masking moiety | Reduction by cellular reductases in hypoxic conditions |
To enhance tumor specificity, this compound can be conjugated to ligands that bind to receptors overexpressed on the surface of cancer cells. Such ligands can include peptides or monoclonal antibodies. mdpi.comnih.gov The propargyl group of the compound is particularly amenable to conjugation via click chemistry, providing a stable and efficient method for attachment to azide-modified targeting moieties.
For instance, a peptide that specifically binds to a receptor on a cancer cell can be synthesized with an azide-containing amino acid. This peptide can then be conjugated to this compound. The resulting conjugate would selectively bind to and be internalized by the cancer cells, delivering the cytotoxic payload directly to its target. Similarly, antibodies targeting tumor-specific antigens can be used to create highly specific antibody-drug conjugates (ADCs). nih.govnih.gov The conjugation of bis(2-chloroethyl)amino groups to peptides has been shown to create irreversible antagonists for certain receptors. nih.gov
Integration with High-Throughput Screening and Omics Technologies
The chemical properties of this compound make it suitable for integration with modern high-throughput screening (HTS) and omics technologies. The alkyne handle allows for its use in activity-based protein profiling (ABPP), a powerful chemoproteomic technique.
In an ABPP experiment, a complex proteome is treated with the compound, which covalently labels its protein targets. After labeling, a reporter tag (e.g., biotin or a fluorophore) is attached via click chemistry. The labeled proteins can then be enriched and identified using mass spectrometry. This can be performed in a high-throughput manner to identify the protein interaction landscape of the compound across different cell lines or conditions.
Furthermore, the impact of this compound on global cellular processes can be assessed using various omics approaches. For example, transcriptomics (e.g., RNA-seq) can reveal changes in gene expression in response to treatment, highlighting the cellular pathways that are perturbed. Proteomics can identify changes in protein abundance and post-translational modifications, providing further insight into the compound's mechanism of action and cellular response.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N,N-bis(2-chloroethyl)amine |
| Guanine |
| N,N-bis(2-chloroethyl)methylamine |
| N,N'-Bis(2-chloroethyl)-N-nitrosourea |
| 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine |
| 4-(bis(2-chloroethyl)amino)benzoyl-L-glutamic acid |
Phenotypic Screening of Analog Libraries
However, there are no specific studies in the peer-reviewed literature that describe the phenotypic screening of analog libraries of This compound . While reviews discuss the antiproliferative activity of other propargylated nitrogen mustards, such as O1-propargyl-N4,N4-bis(2-chloroethyl)-4-aminophenol, tested via MTT assays, this specific data for the requested compound is not available. researchgate.net
Transcriptomic and Proteomic Profiling of Cellular Responses
To understand the cellular pathways affected by a compound, researchers often turn to transcriptomic and proteomic profiling. Transcriptomics analyzes the complete set of RNA transcripts in a cell, revealing how gene expression is altered. Proteomics identifies and quantifies the complete set of proteins, providing insight into the cellular response at the protein level. For an alkylating agent like This compound , these techniques could elucidate the DNA damage response, cell cycle arrest, and apoptotic pathways triggered by the compound.
A comprehensive search of scientific databases indicates that no transcriptomic or proteomic profiling studies have been published for cellular responses to This compound .
Innovative Analytical and Biophysical Techniques for Mechanistic Elucidation
Elucidating the mechanism of action of a reactive compound requires sophisticated analytical and biophysical techniques to identify its molecular targets and characterize the nature of the chemical interaction.
Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry for adducts)
Advanced spectroscopic methods are crucial for identifying the adducts formed between a reactive compound and biomolecules such as DNA and proteins. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about these adducts, while mass spectrometry (MS) is highly sensitive for detecting and identifying modified biomolecules. The propargyl group on This compound would be particularly useful in MS-based proteomics, allowing for the enrichment of adducted peptides via click chemistry prior to analysis.
Despite the suitability of these methods, there is no published research detailing the use of advanced spectroscopic techniques to identify or characterize DNA or protein adducts of This compound .
X-ray Crystallography of Compound-Biomolecule Complexes
X-ray crystallography is a powerful technique that can provide a three-dimensional atomic-level structure of a compound bound to its biological target, such as an enzyme or a DNA duplex. This information is invaluable for understanding the precise molecular interactions that underpin the compound's biological activity and for guiding the rational design of more potent and selective analogs.
There are no publicly available X-ray crystal structures of This compound in complex with any biomolecule.
Future Perspectives and Emerging Research Directions
Exploration of Novel Chemical Space within Nitrogen Mustard Alkynes
The presence of both a nitrogen mustard and an alkyne moiety in N,N-bis(2-chloroethyl)prop-2-yn-1-amine offers a rich scaffold for chemical modification and the development of next-generation analogues with tailored properties.
Asymmetric Synthesis and Chiral Induction
The biological activity of many small molecules is intrinsically linked to their stereochemistry. While This compound itself is achiral, the introduction of stereocenters into its analogues could profoundly influence their interactions with biological targets. Future research should prioritize the development of asymmetric synthetic routes to chiral derivatives.
Drawing inspiration from established methods for the asymmetric synthesis of propargylamines, several strategies could be envisioned. organic-chemistry.orgbohrium.comnih.govacs.org One promising approach involves the enantioselective addition of an alkynyl nucleophile to a suitable imine precursor, a reaction that has been successfully catalyzed by chiral metal complexes or organocatalysts. organic-chemistry.orgacs.orgrsc.org For instance, a BINOL-derived chiral phosphoric acid could be employed to catalyze the Mannich-type reaction between an enamide and a C-alkynyl N-Boc N,O-acetal, yielding chiral β-keto propargylamines with high enantioselectivity. organic-chemistry.orgacs.org These keto-functionalized propargylamines could then be further elaborated to introduce the bis(2-chloroethyl)amine (B1207034) moiety.
Another avenue lies in the diastereoselective functionalization of a chiral precursor. The use of chiral auxiliaries, such as Ellman's sulfinamide, has proven effective in the synthesis of enantiomerically pure propargylamines. nih.gov This strategy involves the condensation of an aldehyde with the chiral sulfinamide, followed by the addition of an alkynyl nucleophile to the resulting imine. nih.gov Subsequent removal of the auxiliary and introduction of the nitrogen mustard group would yield the desired chiral target molecule.
Design of Photoactivatable or Stimuli-Responsive Analogues
The development of agents that can be activated at a specific time and location offers a powerful strategy to enhance therapeutic precision and minimize off-target effects. The alkyne group in This compound provides a versatile handle for the incorporation of photoactivatable or stimuli-responsive functionalities.
Photoactivatable analogues could be designed by incorporating a photolabile protecting group on the nitrogen mustard. Upon irradiation with light of a specific wavelength, this group would be cleaved, releasing the active alkylating agent. The synthesis of such compounds could draw from existing strategies for creating photoactivatable molecules, such as the incorporation of diazirine-containing moieties. umich.edu
Furthermore, the principles of stimuli-responsive materials could be applied to create analogues that are activated by specific biological cues. nih.govrsc.orgnih.govfrontiersin.org For example, the molecule could be engineered to be sensitive to changes in pH or redox potential, which are often altered in tumor microenvironments. nih.govnih.gov This could involve the incorporation of moieties that undergo a conformational change or cleavage in response to these stimuli, thereby unmasking the reactive nitrogen mustard. The alkyne functionality could also be exploited in the construction of larger, stimuli-responsive polymer-drug conjugates. nih.gov
Interdisciplinary Approaches in Alkylating Agent Research
The full potential of This compound and its derivatives can be realized through collaborative, interdisciplinary research that bridges chemistry, biology, and materials science.
Combination Strategies with Other Modalities in Biological Contexts
The efficacy of alkylating agents is often enhanced when used in combination with other therapeutic modalities. numberanalytics.comnumberanalytics.comnih.govmdpi.com Future research should explore the synergistic potential of This compound with other treatments. The propargyl group offers a unique opportunity for "click" chemistry reactions, which could be used to conjugate the nitrogen mustard to targeting ligands, such as antibodies or peptides, for more selective delivery to cancer cells.
Combination with other chemotherapeutic agents that have different mechanisms of action is a well-established strategy. numberanalytics.commdpi.com For instance, combining this alkylating agent with drugs that inhibit DNA repair pathways could potentiate its cytotoxic effects. mdpi.com Additionally, combining it with immunotherapy could be a promising avenue, as DNA damage induced by alkylating agents can sometimes enhance the immunogenicity of tumor cells. numberanalytics.com
The table below outlines potential combination strategies:
| Combination Modality | Rationale | Potential Research Direction |
| Targeted Therapy | Increase specificity and reduce off-target toxicity. | Conjugation of the nitrogen mustard alkyne to tumor-targeting antibodies or ligands via click chemistry. |
| Other Chemotherapies | Exploit synergistic effects and overcome resistance. numberanalytics.comnumberanalytics.com | Combination with DNA repair inhibitors (e.g., PARP inhibitors) or drugs with different mechanisms of action. mdpi.com |
| Radiotherapy | Enhance DNA damage in tumor cells. | Investigate the potential of the nitrogen mustard alkyne as a radiosensitizer. |
| Immunotherapy | Increase tumor cell immunogenicity. numberanalytics.com | Evaluate the impact of treatment on the tumor immune microenvironment and potential synergy with checkpoint inhibitors. numberanalytics.com |
Application in Materials Science or Biosensing
The terminal alkyne group of This compound makes it a valuable building block for applications in materials science and biosensing. This functionality allows for covalent attachment to a wide range of surfaces and nanomaterials through well-established click chemistry protocols.
For example, the compound could be immobilized on the surface of gold nanoparticles or other nanomaterials. acs.orgnih.gov The resulting functionalized nanoparticles could then be explored for applications in targeted drug delivery or as probes for sensing specific biological molecules or processes. The alkyne group's ability to modify the surface of these materials could lead to novel diagnostic tools. acs.orgnih.gov
In the realm of materials science, this nitrogen mustard alkyne could be incorporated into polymers to create new functional materials. nih.govmdpi.comresearchgate.net For instance, it could be used as a cross-linking agent in the development of hydrogels or other biocompatible materials. The resulting materials would possess the inherent reactivity of the nitrogen mustard, which could be exploited for various biomedical applications. The table below summarizes potential applications in these fields.
| Application Area | Potential Use | Key Advantage of the Alkyne Group |
| Biosensing | Development of probes for detecting specific biomolecules. acs.orgnih.gov | Enables covalent attachment to sensor surfaces or nanoparticles via click chemistry. acs.orgnih.gov |
| Targeted Drug Delivery | Creation of drug-nanoparticle conjugates for targeted therapy. | Facilitates efficient and stable conjugation to delivery vehicles. |
| Functional Materials | Synthesis of polymers with tailored chemical and biological properties. nih.govmdpi.comresearchgate.net | Acts as a versatile building block for polymer synthesis and cross-linking. nih.gov |
Advancements in Understanding Resistance Mechanisms at the Molecular Level
A major challenge in cancer chemotherapy is the development of drug resistance. nih.govnih.gov Understanding the molecular mechanisms by which cells become resistant to This compound is crucial for developing strategies to overcome this resistance.
The primary mechanisms of resistance to classical nitrogen mustards are well-documented and include:
Increased DNA Repair: Enhanced activity of DNA repair pathways, such as base excision repair and nucleotide excision repair, can remove the DNA adducts formed by the alkylating agent. nih.govnih.gov
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the drug. mdpi.com
Drug Inactivation: Cellular detoxification systems, such as the glutathione (B108866) S-transferase (GST) system, can inactivate the alkylating agent before it reaches its DNA target. nih.govnih.gov
Future research should investigate whether these same mechanisms are at play in resistance to This compound . The presence of the propargyl group could introduce novel aspects to these resistance pathways. For example, the alkyne moiety might influence the cellular uptake or efflux of the compound, or it could potentially interact with cellular machinery in ways that are distinct from traditional nitrogen mustards.
Advanced molecular biology techniques, such as CRISPR-based genetic screens and next-generation sequencing, can be employed to identify genes and pathways that are critical for resistance to this specific compound. This knowledge will be instrumental in designing rational combination therapies that can circumvent or overcome resistance, ultimately improving the therapeutic potential of this unique nitrogen mustard alkyne.
Translational Potential in Pre-clinical Discovery Pipelines (focused on mechanistic understanding)
The compound this compound represents a class of bifunctional molecules designed to interrogate complex biological systems. Its structure is a deliberate fusion of two key chemical motifs: the nitrogen mustard core, a well-established cytotoxic alkylating agent, and a terminal alkyne group, a versatile handle for bioorthogonal chemistry. This combination positions the molecule not as a therapeutic agent itself, but as a powerful chemical probe with significant translational potential for elucidating the fundamental mechanisms of alkylating agents in preclinical research. biointerfaceresearch.comresearchgate.net
The nitrogen mustard moiety, bis(2-chloroethyl)amine, acts as the "warhead." Its mechanism involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) cation. biointerfaceresearch.comresearchgate.net This electrophilic intermediate readily reacts with nucleophilic sites on biomolecules, most notably the N7 position of guanine (B1146940) in DNA. researchgate.netnih.gov This alkylation can lead to DNA cross-linking, strand breaks, and the disruption of DNA replication and transcription, ultimately triggering cell death (apoptosis). biointerfaceresearch.comnih.gov Understanding precisely which proteins and nucleic acid sequences are targeted by such agents within the complex milieu of a cell is a critical goal in cancer biology and drug development. mdpi.comnih.gov
This is where the propargyl group (prop-2-yn-1-amine) provides its strategic value. The terminal alkyne is one half of the Nobel prize-winning "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the highly specific and efficient covalent attachment of a reporter molecule—such as a fluorescent dye (e.g., a rhodamine or fluorescein (B123965) derivative) or an affinity tag (e.g., biotin)—to the probe after it has bound to its cellular targets.
The translational workflow for a probe like this compound in a preclinical discovery pipeline would follow a clear, multi-step process focused on mechanistic understanding:
Target Engagement: The probe is introduced to a biological system, such as cancer cell lines or organoids. The nitrogen mustard "warhead" will covalently bind to its cellular interaction partners.
Lysis and "Click" Labeling: The cells are lysed, and the entire proteome and genome are extracted. A reporter molecule containing an azide (B81097) group is then added under "click" reaction conditions. The reporter tag becomes covalently attached only to the alkyne handle of the probe, which is itself attached to its biological target.
Target Identification and Validation: The tagged biomolecules can be enriched (e.g., using streptavidin beads if the tag is biotin) and identified using advanced analytical techniques like mass spectrometry for proteins or next-generation sequencing for DNA/RNA adducts. This provides a direct readout of the molecular targets of the alkylating agent.
This activity-based protein profiling (ABPP) and target identification strategy offers a significant advantage over traditional methods. It allows researchers to move beyond simply knowing that a compound is cytotoxic to understanding its precise mechanism of action on a molecular level. The insights gained have strong translational applicability, potentially enabling the design of more selective and effective next-generation therapies. mdpi.comnih.gov Chemical probes are valuable research tools that help improve the understanding of biological targets and pathways. nih.gov
| Parameter | Description | Example of Data Generated |
| Target Potency | The concentration of the probe required to label a specific percentage of target proteins or DNA sites. | IC50 values for the modification of specific proteins (e.g., DNA repair enzymes, transcription factors). |
| Target Selectivity | The degree to which the probe reacts with its intended targets versus other off-target biomolecules. | A list of identified protein "hits" from a proteomics experiment, ranked by labeling intensity. |
| Mechanism of Action | The functional consequence of the probe binding to its target (e.g., enzyme inhibition, disruption of protein-protein interactions). | Changes in downstream signaling pathways or cellular processes (e.g., cell cycle arrest, induction of immunogenic cell death) following treatment. mdpi.com |
| Resistance Mechanisms | Identification of factors that prevent the probe from binding to its target in drug-resistant cell lines. | Lower target engagement in resistant cells, or upregulation of drug efflux pumps or DNA repair pathways. nih.gov |
While specific published studies utilizing this compound are not widespread, its design epitomizes a rational approach to developing chemical probes for dissecting the complex pharmacology of alkylating agents. nih.govresearchgate.net
Ethical Considerations in Chemical Biology Research (general academic context)
The development and application of potent, biologically active molecules like this compound exist within a framework of significant ethical responsibilities for the chemical biologist. These considerations are not peripheral but are integral to the responsible conduct of research in an academic context. solubilityofthings.comacsethics.org The American Chemical Society (ACS) mandates that its members adhere to the highest ethical standards, recognizing that chemical professionals have obligations to the public, their colleagues, and to science itself. acs.org
Key ethical dimensions in chemical biology research include:
Dual-Use Research of Concern (DURC): Chemical biology often operates in a "tense middle" ground between the discovery of fundamental knowledge and the creation of substances with practical applications. oup.com A significant ethical issue arises when research could be reasonably anticipated to provide knowledge, products, or technologies that could be directly misapplied to pose a threat to public health, safety, agriculture, or the environment. acs.org The synthesis of highly potent bioactive molecules requires researchers and institutions to consider the potential for misuse and to establish safeguards and oversight where appropriate.
Safety and Stewardship: The synthesis and handling of hazardous chemicals, particularly those with known or suspected high biological activity, carry a profound responsibility. Researchers must ensure the safety of themselves, their co-workers, and the community. acs.org This extends to environmental stewardship, where chemists are called to develop sustainable processes and minimize the environmental impact of their work. acs.org
Ethics of Synthesis and Application: A core question in chemistry is, "What should chemists synthesize?". oup.com This question moves beyond technical feasibility to moral and societal considerations. When developing chemical probes or potential therapeutics, researchers must weigh the potential benefits of the new knowledge or application against potential harms. This is particularly relevant in areas like animal research, where ethical guidelines demand that alternatives be considered and that animals receive humane care and treatment. solubilityofthings.com
Transparency and Data Sharing: The advancement of science is a collaborative enterprise. While respecting intellectual property, researchers have an ethical responsibility to share their methods and results so that their work can be verified, reproduced, and built upon by the scientific community. acs.org The publication of research on chemical probes, for instance, should ideally be accompanied by data on selectivity and guidance on proper use to prevent misinterpretation of biological results. nih.gov
Ultimately, ethical conduct in chemical biology is a continuous process of reflection and engagement. solubilityofthings.com It requires researchers to not only comply with established rules and regulations but also to cultivate a culture of ethical responsibility that prioritizes the advancement of knowledge for the benefit of society while upholding the integrity of the scientific process. solubilityofthings.comacs.org
Q & A
Q. What are the optimal synthetic routes for N,N-bis(2-chloroethyl)prop-2-yn-1-amine, and how can reaction parameters influence yield?
Methodological Answer : The compound can be synthesized via sequential alkylation of propargylamine (prop-2-yn-1-amine) with 2-chloroethyl groups. Key steps include:
- Alkylation : React propargylamine with 2-chloroethyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) to ensure deprotonation of the amine .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC or GC-MS.
- Critical Parameters : Temperature (40–60°C avoids side reactions), stoichiometric excess of 2-chloroethyl chloride (1.5–2 equivalents per amine group), and anhydrous conditions to prevent hydrolysis of chloroethyl groups .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR : ¹H NMR will show resonances for the propargyl proton (δ ~2.0–2.5 ppm, triplet) and chloroethyl groups (δ ~3.5–3.7 ppm, multiplets). ¹³C NMR confirms the sp-hybridized carbon (δ ~70–80 ppm) .
- IR : The alkyne C≡C stretch appears at ~2100–2260 cm⁻¹. N-H stretches (if present) are observed at ~3300–3500 cm⁻¹ .
- Mass Spectrometry : ESI-MS or EI-MS can confirm the molecular ion peak (expected m/z ~212 [M+H]⁺) and fragmentation patterns (e.g., loss of Cl groups) .
Advanced Research Questions
Q. How does the propargyl group in this compound influence its alkylating efficiency compared to traditional nitrogen mustards?
Methodological Answer :
- Reactivity Analysis : The propargyl group’s triple bond introduces electron-withdrawing effects, potentially accelerating the formation of aziridinium intermediates (key to DNA alkylation). Compare kinetic data (e.g., half-life of aziridinium formation) with ethyl/allyl analogs via stopped-flow UV-Vis spectroscopy .
- Computational Insights : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model transition states and activation energies for alkylation. A study on cyclophosphamide analogs showed that electron-deficient groups lower transition-state barriers by 5–10 kcal/mol .
Q. What computational strategies are used to predict the stability and degradation pathways of this compound?
Methodological Answer :
- DFT Calculations : Use Gaussian09 or ORCA to optimize geometry and calculate bond dissociation energies (BDEs) for C-Cl and C≡C bonds. Solvent effects (e.g., water) are modeled via PCM or COSMO .
- Degradation Pathways : Simulate hydrolysis pathways (e.g., SN2 displacement of Cl⁻) and compare with experimental HPLC or LC-MS data. For example, cyclophosphamide derivatives degrade via oxazaphosphorinane ring opening under acidic conditions .
Q. How can this compound be functionalized onto porous polymers for catalytic applications?
Methodological Answer :
- Polymer Support : Co-polymerize methyl acrylate and divinylbenzene (DVB) via suspension polymerization. Functionalize the resin surface with diphenylphosphine groups, followed by Rh(I) deposition using [Rh(COD)₂]BF₄ .
- Catalytic Testing : Evaluate hydrogenation efficiency (e.g., alkene conversion rates) in batch reactors. Compare turnover numbers (TON) with non-functionalized catalysts to assess immobilization efficacy .
Q. What contradictions exist in the literature regarding the environmental persistence of this compound?
Methodological Answer :
- Data Conflicts : Some studies suggest rapid hydrolysis (t₁/₂ < 24 hrs in water at pH 7), while others report persistence in soil (t₁/₂ > 30 days) due to hydrophobic interactions with organic matter .
- Resolution Strategies : Conduct controlled degradation studies with standardized conditions (e.g., OECD 301B biodegradability test) and analyze metabolites (e.g., chloroacetic acid) via IC-MS .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations .
- Emergency Measures : In case of skin contact, wash with 10% sodium thiosulfate to neutralize alkylating agents. For spills, absorb with vermiculite and dispose as hazardous waste .
- Storage : Store in amber glass bottles under nitrogen at –20°C to prevent moisture ingress and decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
